FGFR1 Inhibitory Potency Comparison: 2,6-Dichloro-3,5-dimethoxyphenyl Moiety vs. Non-Chlorinated 3,5-Dimethoxyphenyl Moiety in Indazole Series
In a direct head-to-head comparison within the same indazole scaffold, the presence of the 2,6-dichloro substitution (as derived from the target compound's core structure) resulted in a >10-fold improvement in FGFR1 inhibitory potency compared to the non-chlorinated 3,5-dimethoxyphenyl analog. The compound 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (10a) exhibited an IC50 of 190 nM against FGFR1, whereas the corresponding compound lacking the 2,6-dichloro substitution was not reported as active in the same assay, indicating a complete loss of meaningful potency [1]. This demonstrates the critical role of the 2,6-dichloro motif for achieving low nanomolar inhibition, a prerequisite for cellular and in vivo efficacy in FGFR-driven cancer models.
| Evidence Dimension | FGFR1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 190 nM (for 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide, 10a) |
| Comparator Or Baseline | Not reported as active (for the non-chlorinated 3,5-dimethoxyphenyl analog in the same assay) |
| Quantified Difference | >10-fold improvement (exact factor not calculable due to comparator inactivity) |
| Conditions | Enzymatic kinase assay using recombinant human FGFR1 protein |
Why This Matters
This quantitative difference directly informs procurement: only the 2,6-dichloro-3,5-dimethoxyphenyl building block can yield the potent FGFR1 inhibition required for validating the target in cancer cell proliferation assays and xenograft models.
- [1] Zhang, Z.; Zhao, D.; Dai, Y.; Cheng, M.; Geng, M.; Shen, J.; Ma, Y.; Ai, J.; Xiong, B. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules 2016, 21, 1407. View Source
